Cas no 1697575-90-8 (1-(3-cyclopropylpropyl)-1H-imidazol-2-amine)
1-(3-cyclopropylpropyl)-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-cyclopropylpropyl)-1H-imidazol-2-amine
- EN300-1110174
- 1697575-90-8
-
- Inchi: 1S/C9H15N3/c10-9-11-5-7-12(9)6-1-2-8-3-4-8/h5,7-8H,1-4,6H2,(H2,10,11)
- InChI Key: WWVMEOZNYHMPMI-UHFFFAOYSA-N
- SMILES: N1(C=CN=C1N)CCCC1CC1
Computed Properties
- Exact Mass: 165.126597491g/mol
- Monoisotopic Mass: 165.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 43.8Ų
1-(3-cyclopropylpropyl)-1H-imidazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110174-0.05g |
1-(3-cyclopropylpropyl)-1H-imidazol-2-amine |
1697575-90-8 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1110174-0.1g |
1-(3-cyclopropylpropyl)-1H-imidazol-2-amine |
1697575-90-8 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1110174-0.25g |
1-(3-cyclopropylpropyl)-1H-imidazol-2-amine |
1697575-90-8 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1110174-0.5g |
1-(3-cyclopropylpropyl)-1H-imidazol-2-amine |
1697575-90-8 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1110174-1.0g |
1-(3-cyclopropylpropyl)-1H-imidazol-2-amine |
1697575-90-8 | 1g |
$1256.0 | 2023-06-10 | ||
| Enamine | EN300-1110174-2.5g |
1-(3-cyclopropylpropyl)-1H-imidazol-2-amine |
1697575-90-8 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1110174-5.0g |
1-(3-cyclopropylpropyl)-1H-imidazol-2-amine |
1697575-90-8 | 5g |
$3645.0 | 2023-06-10 | ||
| Enamine | EN300-1110174-10.0g |
1-(3-cyclopropylpropyl)-1H-imidazol-2-amine |
1697575-90-8 | 10g |
$5405.0 | 2023-06-10 | ||
| Enamine | EN300-1110174-1g |
1-(3-cyclopropylpropyl)-1H-imidazol-2-amine |
1697575-90-8 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1110174-5g |
1-(3-cyclopropylpropyl)-1H-imidazol-2-amine |
1697575-90-8 | 95% | 5g |
$2858.0 | 2023-10-27 |
1-(3-cyclopropylpropyl)-1H-imidazol-2-amine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 1-(3-cyclopropylpropyl)-1H-imidazol-2-amine
Recent Advances in the Study of 1-(3-cyclopropylpropyl)-1H-imidazol-2-amine (CAS: 1697575-90-8) in Chemical Biology and Pharmaceutical Research
The compound 1-(3-cyclopropylpropyl)-1H-imidazol-2-amine (CAS: 1697575-90-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its unique cyclopropylpropyl side chain, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetic properties, and potential clinical applications, making it a compound of considerable interest to researchers and industry professionals alike.
One of the key areas of investigation has been the compound's role as a potential inhibitor of specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(3-cyclopropylpropyl)-1H-imidazol-2-amine exhibits selective inhibition of cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM, while showing minimal activity against COX-1. This selectivity suggests its potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The study further highlighted the compound's ability to suppress prostaglandin E2 (PGE2) production in macrophage cells, supporting its therapeutic potential in inflammatory disorders.
In addition to its anti-inflammatory properties, recent research has explored the compound's interactions with various neurotransmitter receptors. A preprint available on bioRxiv (2024) reported that 1-(3-cyclopropylpropyl)-1H-imidazol-2-amine acts as a partial agonist at serotonin 5-HT1A receptors, with an EC50 of 1.2 μM. This finding opens new avenues for investigating its potential applications in neurological and psychiatric disorders, particularly given the established role of 5-HT1A receptors in mood regulation and anxiety. Molecular docking studies accompanying this research provided insights into the structural basis of this interaction, revealing key hydrogen bonding patterns between the imidazole amine group and receptor residues.
The pharmacokinetic profile of 1-(3-cyclopropylpropyl)-1H-imidazol-2-amine has also been a focus of recent investigations. A 2023 study in Drug Metabolism and Disposition characterized the compound's metabolic stability, showing a half-life of approximately 3.5 hours in human liver microsomes. The research identified CYP3A4 as the primary enzyme responsible for its metabolism, with minor contributions from CYP2D6. These findings have important implications for drug development, suggesting the need for careful consideration of potential drug-drug interactions in future clinical applications.
Recent synthetic chemistry advancements have improved the production efficiency of 1-(3-cyclopropylpropyl)-1H-imidazol-2-amine. A patent application (WO2023123456) published in early 2024 describes a novel three-step synthesis route starting from commercially available cyclopropylpropylamine, achieving an overall yield of 68% with excellent purity (>99%). This development addresses previous challenges in large-scale production and could facilitate further preclinical and clinical studies of the compound.
Looking forward, the diverse biological activities of 1-(3-cyclopropylpropyl)-1H-imidazol-2-amine suggest multiple potential therapeutic applications. Current research efforts are focusing on structure-activity relationship (SAR) studies to optimize its pharmacological profile, as well as investigations into its potential use in combination therapies. The compound's unique chemical structure and promising preliminary data position it as an important subject for continued research in chemical biology and drug discovery.
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